Cas no 2138359-31-4 (8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid)

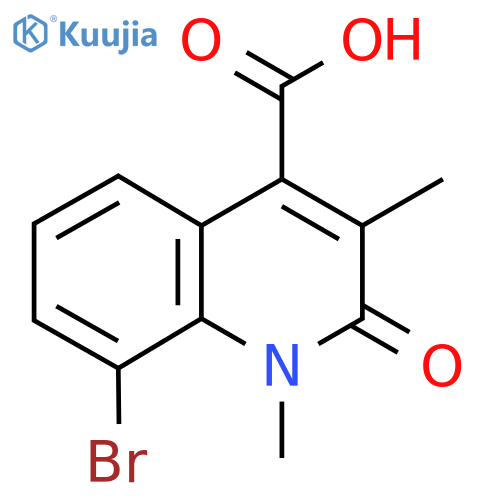

2138359-31-4 structure

商品名:8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

- EN300-1128849

- 2138359-31-4

-

- インチ: 1S/C12H10BrNO3/c1-6-9(12(16)17)7-4-3-5-8(13)10(7)14(2)11(6)15/h3-5H,1-2H3,(H,16,17)

- InChIKey: IYUNVVNMGWUPTE-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC2C(C(=O)O)=C(C)C(N(C)C=21)=O

計算された属性

- せいみつぶんしりょう: 294.98441g/mol

- どういたいしつりょう: 294.98441g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 1

- 複雑さ: 405

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1128849-10g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 95% | 10g |

$4421.0 | 2023-10-26 | |

| Enamine | EN300-1128849-2.5g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 95% | 2.5g |

$2014.0 | 2023-10-26 | |

| Enamine | EN300-1128849-5.0g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 5g |

$2981.0 | 2023-06-09 | ||

| Enamine | EN300-1128849-0.5g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 95% | 0.5g |

$987.0 | 2023-10-26 | |

| Enamine | EN300-1128849-0.25g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 95% | 0.25g |

$946.0 | 2023-10-26 | |

| Enamine | EN300-1128849-10.0g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 10g |

$4421.0 | 2023-06-09 | ||

| Enamine | EN300-1128849-1g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 95% | 1g |

$1029.0 | 2023-10-26 | |

| Enamine | EN300-1128849-0.1g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 95% | 0.1g |

$904.0 | 2023-10-26 | |

| Enamine | EN300-1128849-1.0g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 1g |

$1029.0 | 2023-06-09 | ||

| Enamine | EN300-1128849-0.05g |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid |

2138359-31-4 | 95% | 0.05g |

$864.0 | 2023-10-26 |

8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

2138359-31-4 (8-bromo-1,3-dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid) 関連製品

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量